molecular formula C19H34O2 B12609627 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid CAS No. 651027-49-5

7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid

Katalognummer: B12609627
CAS-Nummer: 651027-49-5
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: QGBVWKUUVJYRIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is a chemical compound characterized by a cyclopropane ring substituted with a nonyl group and a heptanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method involves the reaction of a nonyl-substituted alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the heptanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The nonyl group and the cyclopropane ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.

Major Products:

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives and other substituted cyclopropane compounds.

Wissenschaftliche Forschungsanwendungen

7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and nonyl group contribute to its binding affinity and specificity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

    Heptanoic Acid: A simpler analog with a straight-chain structure.

    Cyclopropane Carboxylic Acid: Contains a cyclopropane ring but lacks the nonyl substitution.

    Nonylcyclopropane: Similar nonyl substitution but without the heptanoic acid chain.

Uniqueness: 7-(2-Nonylcycloprop-1-EN-1-YL)heptanoic acid is unique due to the combination of a cyclopropane ring, a nonyl group, and a heptanoic acid chain. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

651027-49-5

Molekularformel

C19H34O2

Molekulargewicht

294.5 g/mol

IUPAC-Name

7-(2-nonylcyclopropen-1-yl)heptanoic acid

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21)

InChI-Schlüssel

QGBVWKUUVJYRIN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1=C(C1)CCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.